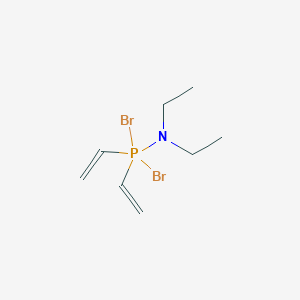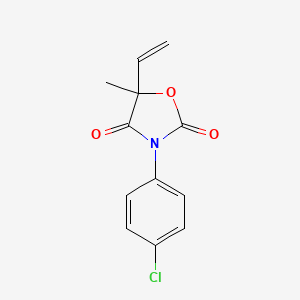![molecular formula C14H24O B14498905 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol CAS No. 63839-63-4](/img/structure/B14498905.png)
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol: is an organic compound with the molecular formula C14H24O It is a bicyclic alcohol with a unique structure that includes a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential for understanding its full range of activities.
Comparaison Avec Des Composés Similaires
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one: A ketone derivative with similar structural features.
2-Methylene-6,10,10-trimethylbicyclo[7.2.0]undec-5-ene: A compound with a methylene group instead of a hydroxyl group.
Uniqueness: 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol is unique due to its specific combination of a hydroxyl group and a double bond within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
63839-63-4 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
6,10,10-trimethylbicyclo[7.2.0]undec-5-en-2-ol |
InChI |
InChI=1S/C14H24O/c1-10-5-4-6-13(15)11-9-14(2,3)12(11)8-7-10/h5,11-13,15H,4,6-9H2,1-3H3 |
Clé InChI |
BEGRTSJYFLDFOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C2CC(C2CC1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


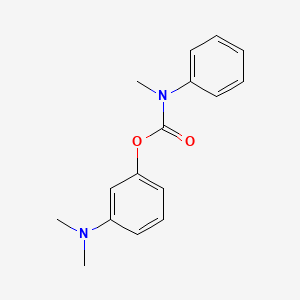
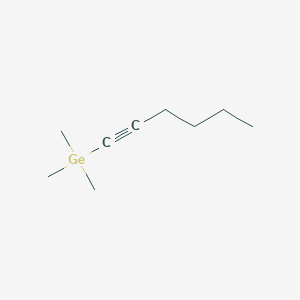
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
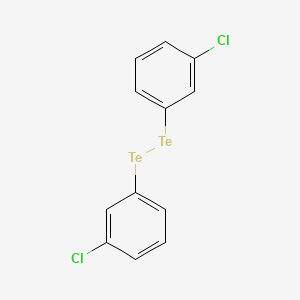
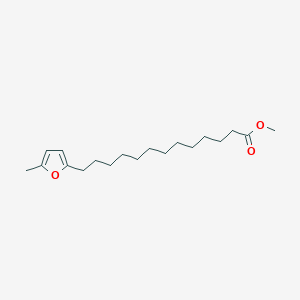
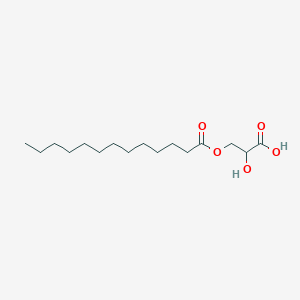

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
